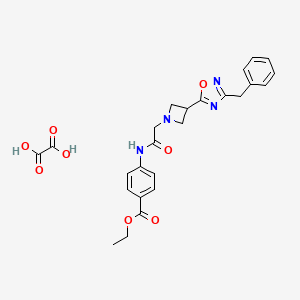
Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains several functional groups, including an oxadiazole ring, a benzyl group, an azetidine ring, and a benzoate ester. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Oxadiazoles can undergo various reactions due to the presence of nitrogen and oxygen in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the oxadiazole ring could contribute to its stability and reactivity .科学的研究の応用
Synthesis and Biological Activity
Research into compounds containing the 1,2,4-oxadiazole ring, similar to the one present in the specified compound, shows a wide range of potential applications. These applications are primarily due to the biological activities associated with 1,2,4-oxadiazole derivatives, which have been explored in various studies:
Antibacterial and Antifungal Properties : Derivatives of 1,3,4-oxadiazole have been synthesized and shown to exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, as well as against fungal strains. This suggests that compounds containing the 1,2,4-oxadiazole moiety, like the specified chemical, could be explored for potential antimicrobial applications (Khalid et al., 2016; Rehman et al., 2016).
Synthetic Applications : The synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids demonstrates the utility of related oxadiazole derivatives in creating compounds with potential anti-inflammatory and analgesic activities. This indicates that the specified compound could also serve as an intermediate in the synthesis of new pharmaceuticals (Janda, 2001).
Antimicrobial and Hemolytic Agents : N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been investigated for their antimicrobial and hemolytic activity, showcasing the potential of oxadiazole-containing compounds in developing new antimicrobial agents with low toxicity (Rehman et al., 2016).
Anti-inflammatory Applications : The synthesis and evaluation of 2, 5-disubstituted-1, 3, 4-oxadiazoles as potential anti-inflammatory agents highlight the therapeutic potential of oxadiazole derivatives. Given the structural similarities, the specified compound might also possess anti-inflammatory properties, making it a candidate for further pharmacological studies (Ilango et al., 2009).
将来の方向性
特性
IUPAC Name |
ethyl 4-[[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4.C2H2O4/c1-2-30-23(29)17-8-10-19(11-9-17)24-21(28)15-27-13-18(14-27)22-25-20(26-31-22)12-16-6-4-3-5-7-16;3-1(4)2(5)6/h3-11,18H,2,12-15H2,1H3,(H,24,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHUWGORHPRXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2541335.png)
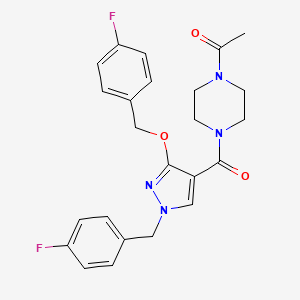
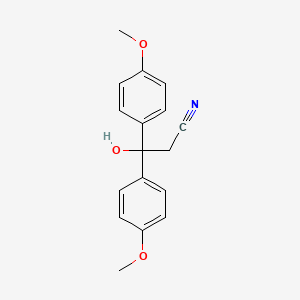
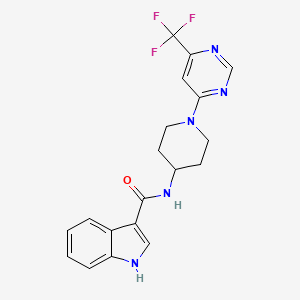
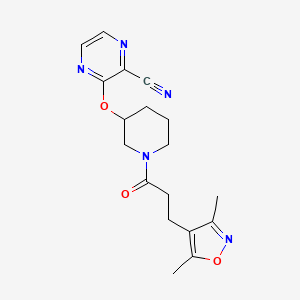
![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)
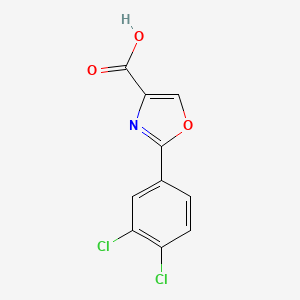
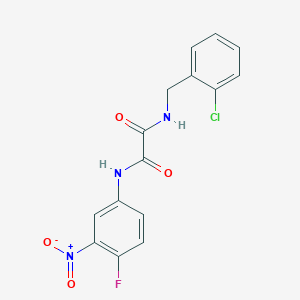
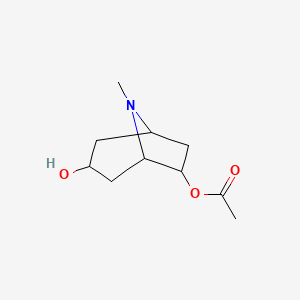
![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)
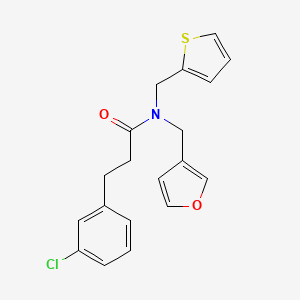
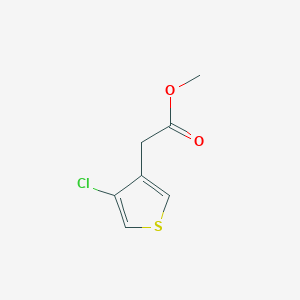
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)